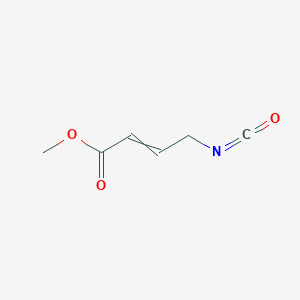![molecular formula C16H13N3O B14319220 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole CAS No. 105625-74-9](/img/structure/B14319220.png)
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is a heterocyclic compound that features both imidazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-c][1,2]oxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core .
Scientific Research Applications
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
Oxazole: Another heterocyclic compound with applications in medicinal chemistry.
Benzimidazole: Known for its use in various pharmaceuticals, including antiparasitic and anticancer drugs.
Uniqueness
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is unique due to its fused ring system, which combines the properties of both imidazole and oxazole. This structural feature allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development .
Properties
CAS No. |
105625-74-9 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3,5-diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole |
InChI |
InChI=1S/C16H13N3O/c1-3-7-11(8-4-1)14-13-16(19-20-14)18-15(17-13)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18,19) |
InChI Key |
QTWWMKKIPRUELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(=NC(=N3)C4=CC=CC=C4)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)


![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)



![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

